An In-depth Technical Guide to the Synthesis and Characterization of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione
An In-depth Technical Guide to the Synthesis and Characterization of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Scaffold of Potential
The 1,2-benzisothiazole framework, particularly its oxidized form, the 1,1-dioxide derivative commonly known as saccharin, has long been a subject of intense scientific scrutiny. Beyond its well-established role as an artificial sweetener, this heterocyclic scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of substituents onto the benzisothiazole ring system allows for the fine-tuning of its physicochemical and pharmacological properties, opening avenues for the development of novel therapeutic agents.
This technical guide focuses on a specific, yet underexplored, derivative: 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione , also known as 4-hydroxy-saccharin. The presence of a hydroxyl group at the 4-position introduces a key functional handle for further derivatization and potential hydrogen bonding interactions with biological targets. This document provides a comprehensive overview of a plausible synthetic route to this molecule and a detailed discussion of the analytical techniques required for its robust characterization. The methodologies described herein are grounded in established chemical principles and supported by data from closely related analogues, offering a solid foundation for researchers venturing into the synthesis and exploration of this promising compound.
I. Strategic Synthesis of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione: A Two-Stage Approach
The synthesis of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione can be strategically approached in two key stages:
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Construction of the Core Heterocycle: Synthesis of the 4-methoxy-protected precursor, 4-methoxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.
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Deprotection to the Final Product: Cleavage of the methyl ether to unveil the target 4-hydroxy derivative.
This strategy is predicated on the robustness of the benzisothiazole ring system and the well-documented reliability of ether cleavage reactions.
Diagram of the Synthetic Pathway:
Caption: Synthetic pathway for 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione.
Stage 1: Synthesis of 4-Methoxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
The synthesis of the 4-methoxy precursor can be achieved through a multi-step sequence starting from 2-amino-3-methoxybenzoic acid, adapting the classical Maumee synthesis of saccharin.[1]
Experimental Protocol:
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Diazotization: 2-Amino-3-methoxybenzoic acid is diazotized using sodium nitrite in the presence of a mineral acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. The temperature control is critical to prevent the decomposition of the unstable diazonium salt.
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Sulfonylation: The diazonium salt solution is then reacted with sulfur dioxide in the presence of a copper(II) chloride catalyst. This step introduces the sulfonyl chloride group at the 2-position of the benzoic acid derivative.
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Chlorination: The resulting sulfonic acid is treated with a chlorinating agent, such as chlorine gas, to convert the sulfonic acid into a sulfonyl chloride.
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Amidation and Cyclization: The crude sulfonyl chloride is then reacted with aqueous ammonia. This step facilitates both the formation of the sulfonamide and the subsequent intramolecular cyclization to yield the desired 4-methoxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.
Causality Behind Experimental Choices:
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The choice of 2-amino-3-methoxybenzoic acid as the starting material directly introduces the required methoxy group at the desired position.
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The Maumee synthesis pathway is a well-established and industrially relevant method for the construction of the saccharin scaffold, ensuring a reliable route to the precursor.[1]
Stage 2: Demethylation to 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione
The cleavage of the aryl methyl ether in the 4-methoxy precursor is the final and crucial step to obtain the target molecule. Various reagents are known to effect O-demethylation, with hydrobromic acid being a common and effective choice for this transformation.[2][3]
Experimental Protocol:
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Reaction Setup: A suspension of 4-methoxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is prepared in glacial acetic acid.
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Reagent Addition: A solution of hydrobromic acid (e.g., 48% in water) is added to the suspension.
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Heating: The reaction mixture is heated to reflux (around 100-120 °C) and maintained at this temperature for an extended period (e.g., 24-48 hours) to ensure complete demethylation. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with cold water to remove residual acid, and then dried.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione.
Causality Behind Experimental Choices:
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Hydrobromic Acid: HBr is a strong acid that protonates the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion in an SN2 reaction.[2] This is a classic and reliable method for aryl methyl ether cleavage.
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Glacial Acetic Acid: Acetic acid serves as a polar protic solvent that can dissolve the starting material and facilitate the reaction.
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Elevated Temperature: The cleavage of the relatively stable aryl methyl ether bond requires significant energy input, hence the need for reflux conditions.
II. Comprehensive Characterization of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione
Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Diagram of the Characterization Workflow:
Caption: Workflow for the characterization of the synthesized product.
Expected Spectroscopic and Chromatographic Data
The following table summarizes the expected analytical data for 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione based on its structure and data from analogous compounds.
| Analytical Technique | Expected Observations and Rationale |
| ¹H NMR | Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The introduction of the hydroxyl group at the 4-position will influence the chemical shifts and coupling constants of the adjacent protons compared to unsubstituted saccharin. Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration. NH Proton: A broad singlet, similar to the hydroxyl proton, which may exchange with D₂O. |
| ¹³C NMR | Carbonyl Carbon: A signal in the downfield region (δ ~160-170 ppm). Aromatic Carbons: Signals in the aromatic region (δ ~110-140 ppm). The carbon bearing the hydroxyl group (C4) is expected to be significantly shifted downfield compared to the corresponding carbon in saccharin. The chemical shifts of the other aromatic carbons will also be affected by the electron-donating nature of the hydroxyl group. |
| FT-IR | O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group. N-H Stretch: A moderate absorption band around 3100-3300 cm⁻¹. C=O Stretch: A strong absorption band around 1700-1750 cm⁻¹ for the carbonyl group. S=O Stretch: Two strong absorption bands characteristic of the sulfone group, typically around 1350 cm⁻¹ (asymmetric) and 1180 cm⁻¹ (symmetric). |
| Mass Spectrometry | Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₅NO₄S, MW: 199.19 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. |
| HPLC | A single sharp peak in the chromatogram would indicate the high purity of the synthesized compound. The retention time will be specific to the HPLC conditions used (column, mobile phase, flow rate). |
Detailed Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
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¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
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¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, including a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to aid in the assignment of carbon signals (CH, CH₂, CH₃).
Fourier-Transform Infrared (FT-IR) Spectroscopy:
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid product with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
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Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
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Analysis: Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in both positive and negative ion modes.
High-Performance Liquid Chromatography (HPLC):
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System Preparation: Use a C18 reverse-phase column with a suitable mobile phase, typically a mixture of water (with a small amount of acid, e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
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Sample Analysis: Inject a solution of the sample and monitor the elution profile using a UV detector at an appropriate wavelength.
III. Conclusion and Future Perspectives
This technical guide has outlined a robust and scientifically grounded approach to the synthesis and characterization of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione. The presented two-stage synthesis, involving the construction of a 4-methoxy precursor followed by demethylation, offers a reliable pathway to this valuable molecule. The comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures the unambiguous confirmation of its structure and purity.
The availability of 4-hydroxy-saccharin opens up exciting possibilities for further research. The phenolic hydroxyl group serves as a versatile handle for the synthesis of a diverse library of derivatives through reactions such as etherification, esterification, and nucleophilic aromatic substitution. These new analogues can be screened for a wide range of biological activities, potentially leading to the discovery of novel drug candidates with improved efficacy and selectivity. The insights and protocols detailed in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to explore the full potential of this intriguing heterocyclic scaffold.
IV. References
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Siddiqui, W. A., et al. (2007). 2-Chloromethyl-1,2-benzisothiazole-1,1,3(2H)-trione. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4116. [Link]
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Khan, M. H., et al. (2011). 2-Ethyl-2,3-dihydro-1,2-benzothiazole-1,1,3-trione. Acta Crystallographica Section E: Structure Reports Online, 67(5), o887. [Link]
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PubChem. (n.d.). Saccharin. National Center for Biotechnology Information. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 4-hydroxy-1,2-benzisothiazole. Retrieved from [Link]
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Royal Society of Chemistry. (2020). An efficient demethylation of aromatic methyl ethers with HCl in water. [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0029723). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0029723). Retrieved from [Link]
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Wikipedia. (n.d.). Saccharin. Retrieved from [Link]
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Aiyar, S. N., et al. (1963). Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. Indian Journal of Chemistry, 1(6), 239-243. [Link]
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Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Retrieved from [Link]
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NIST. (n.d.). Saccharin. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. NIST Chemistry WebBook. Retrieved from [Link]
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Wikipedia. (n.d.). Demethylation. Retrieved from [Link]
